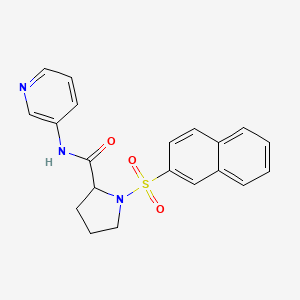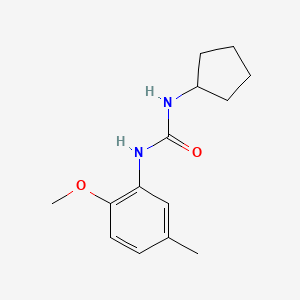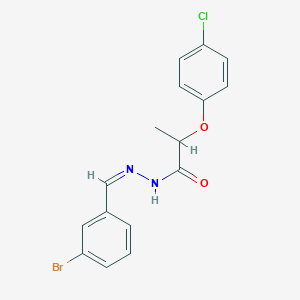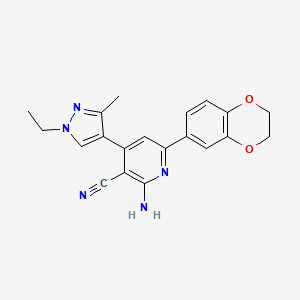
1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide, also known as ADPT, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. ADPT belongs to the class of thiazole-containing molecules, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide is not fully understood. However, studies have shown that it acts by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain. 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has also been shown to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects
1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has been shown to have neuroprotective effects by reducing the production of reactive oxygen species (ROS) and inhibiting the activity of AChE.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily controlled. It has also been shown to exhibit a wide range of biological activities, making it a versatile compound for various types of experiments. However, one of the limitations of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide. One area of research is the development of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Another area of research is the study of the mechanism of action of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide, which could lead to the development of more potent and selective compounds. Additionally, the study of the biochemical and physiological effects of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide could lead to a better understanding of its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide involves the condensation of 4,5-dimethylthiazole-2-carboxylic acid with piperidine-4-carboxylic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product, 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. 1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-8-9(2)19-13(14-8)15-12(18)11-4-6-16(7-5-11)10(3)17/h11H,4-7H2,1-3H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTDAJLGFYBYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5304436.png)
![1-(1-{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-yl)methanamine](/img/structure/B5304438.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5304445.png)


![5-[(2-methylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5304466.png)
![ethyl 5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304478.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5304484.png)
![2-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5304489.png)
![N-[4-(acetylamino)phenyl]-1-piperidinecarboxamide](/img/structure/B5304495.png)



